2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide
Description
2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide is a chiral acetamide derivative featuring a trifluoroacetyl group and a stereochemically defined 6-methylpiperidin-2-ylmethyl substituent. The trifluoroacetyl moiety confers strong electron-withdrawing properties, enhancing metabolic stability and influencing binding interactions with biological targets .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-6-3-2-4-7(14-6)5-13-8(15)9(10,11)12/h6-7,14H,2-5H2,1H3,(H,13,15)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLSIYLNAGUXDS-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative. The reaction is carried out under controlled conditions to ensure the desired stereochemistry of the product. Common reagents used in the synthesis include trifluoroacetic anhydride and methylamine. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized acetamides .
Scientific Research Applications
2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Contains a piperidine ring with (2R,6R)-stereochemistry, linked to a trifluoroacetamide group.
- Imidazo[1,2-a]pyridine Analog (CAS RN: 2006277-65-0) : Replaces the piperidine with an imidazo[1,2-a]pyridine core, introducing aromaticity and planar geometry. The trifluoromethyl group at position 6 further increases lipophilicity .
- Indole Derivative (5c) : Features a 1H-indole scaffold substituted with a phenyl group and trifluoroacetamide. The indole nitrogen and aromatic system enable π-π stacking interactions absent in the target compound .
- Pyrimidine-Based Acetamide (EP 3 348 550A1) : Incorporates a pyrimidine ring with methoxy and piperidinyl substituents, offering hydrogen-bonding and basicity differences compared to the target’s piperidine .
Substituent Variations
- Trifluoroacetyl Group : Common in all compared compounds, enhancing metabolic resistance and modulating electronic properties.
- Methylpiperidine vs. Other Heterocycles : The target’s methylpiperidine provides a rigid, basic scaffold, contrasting with the planar imidazo[1,2-a]pyridine or the electron-rich indole .
Table 1: Structural Features of Selected Acetamides
Physicochemical Properties
- Lipophilicity : The trifluoroacetyl group increases logP in all compounds, but the imidazo[1,2-a]pyridine derivative (logP ~3.5) is more lipophilic than the target compound due to its aromatic core .
- Solubility : The target’s piperidine moiety may improve aqueous solubility at physiological pH via protonation, whereas the indole derivative (5c) exhibits lower solubility due to its hydrophobic phenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
